molecular formula C8H9NO B1582587 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol CAS No. 88499-85-8

6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol

Cat. No. B1582587
CAS RN: 88499-85-8
M. Wt: 135.16 g/mol
InChI Key: GXXRRIYKTZNCNC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol is a chemical compound that is a derivative of cyclopenta[b]pyridine . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .


Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5h-cyclopenta[b]pyridin-2-ol derivatives . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5h-cyclopenta[b]pyridin-2-ol analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on the basis of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol was studied by X-ray structural analysis .


Chemical Reactions Analysis

The synthesis of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol involves a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Scientific Research Applications

Application 1: Synthesis of Heterocyclic Compounds

  • Summary : This compound is used in the synthesis of cyclopenta[b]pyridine derivatives, which are structural fragments of alkaloids and exhibit a wide spectrum of biological activities .
  • Methods : A multicomponent condensation involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of these derivatives .
  • Results : The reaction yields various heterocycles, which have been studied using X-ray structural analysis .

Application 2: Biological Activity

  • Summary : Derivatives of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol have been found to possess hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and function as inhibitors of protein kinase FGFR1 .
  • Methods : The biological activities are determined through various bioassays and receptor binding studies .
  • Results : Specific derivatives have shown promising results in preclinical studies, indicating potential therapeutic applications .

Application 3: Synthesis of Cefpirome Intermediate

  • Summary : The compound serves as a key intermediate in the synthesis of cefpirome, an antibiotic used to treat bacterial infections .
  • Methods : A new route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been developed, which is more practical and efficient .
  • Results : The new synthesis route has streamlined the production process of cefpirome, improving its availability for medical use .

Application 4: Manganese-Catalyzed Oxidation

  • Summary : The compound is involved in manganese-catalyzed oxidation reactions, which are conducted in water, making the process environmentally friendly .
  • Methods : Mn(OTf)2 is used as a catalyst and t-BuOOH as an oxidant at 25°C in water, achieving high yield and excellent chemoselectivity .
  • Results : This method has been successfully applied to the oxidation of various substrates, providing a green alternative to traditional oxidation processes .

Application 5: Chemical Synthesis Optimization

  • Summary : The compound’s derivatives are used to optimize chemical synthesis processes, enhancing efficiency and yield .
  • Methods : Reaction parameter optimization studies are conducted to determine the best conditions for the synthesis of desired compounds .

Application 6: Structural Analysis

  • Summary : The structural analysis of derivatives of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol provides insights into the molecular architecture of complex organic molecules .
  • Methods : Techniques such as X-ray crystallography are employed to elucidate the structures of these compounds .
  • Results : Detailed structural information aids in the understanding of molecular interactions and reactivity .

Application 7: Domino Reactions in Organic Synthesis

  • Summary : This compound is utilized in domino reactions, which are a series of transformations that occur under the same reaction conditions, leading to complex molecules from simple substrates .
  • Methods : The process involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and other reagents, resulting in profound structural transformations .
  • Results : The reaction leads to the formation of new derivatives of 2-alkylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles and related compounds .

Application 8: Development of Fluorescent Probes

  • Summary : Derivatives of the compound are developed as fluorescent probes for biological imaging and diagnostics .
  • Methods : The fluorescent properties are engineered through specific substitutions on the cyclopenta[b]pyridine core .
  • Results : These probes have been used to image cellular processes and structures with high specificity and sensitivity .

Application 9: Antagonists of Calcium Channels

  • Summary : Certain derivatives act as antagonists of calcium channels, which are potential therapeutic agents for cardiovascular diseases .
  • Methods : The antagonistic activity is assessed using electrophysiological assays and binding studies .
  • Results : These compounds have shown efficacy in modulating calcium channel activity in preclinical models .

Application 10: Inhibitors of Protein Kinase FGFR1

  • Summary : Some derivatives serve as inhibitors of the protein kinase FGFR1, which plays a role in cell division and cancer progression .
  • Methods : The inhibitory effect is evaluated through kinase assays and cell-based studies .
  • Results : The derivatives have demonstrated potential in inhibiting FGFR1 activity, suggesting a role in cancer therapy .

Application 11: Green Chemistry Oxidation Processes

  • Summary : The compound is involved in green chemistry oxidation processes, which are environmentally friendly alternatives to traditional methods .
  • Methods : Manganese-catalyzed oxidation in water is used, employing Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant .
  • Results : This approach has been applied to various substrates, yielding products with high chemoselectivity and efficiency .

Application 12: Synthesis of Antibiotic Intermediates

  • Summary : The compound is a key intermediate in the synthesis of antibiotics such as cefpirome, which is used to treat bacterial infections .
  • Methods : A new practical and efficient route for the synthesis of this intermediate has been developed .
  • Results : The improved synthesis route has facilitated the production of cefpirome, enhancing its availability for medical use .

Application 13: Corrosion Inhibition

  • Summary : Derivatives of this compound have been used as inhibitor films for steel alloy corrosion, providing protection in industrial environments .
  • Methods : The derivatives were tested using electrochemical measurements and surface morphology examinations .
  • Results : The compounds showed high inhibition efficiency, with one derivative achieving up to 97.7% efficiency in preventing corrosion .

Application 14: Ruthenium-Mediated Catalysis

  • Summary : The compound is used in ruthenium-mediated dual catalytic reactions for the synthesis of isoquinolone via C-H activation and dearomatization .
  • Methods : The reactions involve the use of 2,3-cyclopentenopyridine as a reactant/reagent .
  • Results : This method has facilitated the synthesis of complex organic molecules like isoquinolone .

Application 15: Synthesis of Antibacterial Agents

  • Summary : The compound is involved in the synthesis of novel thieno[2,3-d]pyrimidines, which exhibit antibacterial activity .
  • Methods : Specific synthetic routes are employed to create these antibacterial agents .
  • Results : The synthesized compounds have shown potential in combating bacterial infections .

properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-5-4-6-2-1-3-7(6)9-8/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXRRIYKTZNCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008194
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol

CAS RN

88499-85-8
Record name 88499-85-8
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Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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